molecular formula C11H15BrN2O3S B7663844 (2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide

(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide

Katalognummer: B7663844
Molekulargewicht: 335.22 g/mol
InChI-Schlüssel: NSUALOFAOBUAHN-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BMS-986142 and belongs to the class of compounds known as Janus kinase inhibitors.

Wirkmechanismus

BMS-986142 works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation. By blocking the activity of Janus kinases, BMS-986142 reduces the production of cytokines and other inflammatory mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a number of biochemical and physiological effects. In preclinical studies, BMS-986142 has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using BMS-986142 in lab experiments is its high specificity for Janus kinases, which reduces the risk of off-target effects. Additionally, BMS-986142 has been shown to have good oral bioavailability, making it suitable for use in animal studies. However, one limitation of using BMS-986142 is its relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

There are several potential future directions for the study of BMS-986142. One area of research is the development of more potent and selective Janus kinase inhibitors. Another area of research is the investigation of the potential use of BMS-986142 in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of BMS-986142 in humans.

Synthesemethoden

The synthesis of BMS-986142 involves a multi-step process that begins with the reaction between 4-bromo-2-methylphenylamine and 2-methylpropanoyl chloride. The resulting intermediate is then reacted with N-methylpiperazine to form the final product, BMS-986142. The synthesis method has been optimized to produce high yields of pure BMS-986142, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

BMS-986142 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation. BMS-986142 has also been shown to have potential in treating certain types of cancer, such as leukemia and lymphoma.

Eigenschaften

IUPAC Name

(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-7-6-9(12)4-5-10(7)18(16,17)14-8(2)11(15)13-3/h4-6,8,14H,1-3H3,(H,13,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUALOFAOBUAHN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N[C@H](C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.